molecular formula C8H10N2S B109827 2,6-Dimethyl-4-pyridinecarbothioamide CAS No. 80653-65-2

2,6-Dimethyl-4-pyridinecarbothioamide

Cat. No.: B109827
CAS No.: 80653-65-2
M. Wt: 166.25 g/mol
InChI Key: MRWBYEDZYCCCMU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-pyridinecarbothioamide is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. The core pyridine structure is a privileged motif in pharmaceuticals, known to enhance a compound's biochemical potency, metabolic stability, and cellular permeability . The incorporation of the thioamide (C=S) group is a strategic design choice, as thioamides serve as fascinating isosteres of conventional amide bonds, influencing a molecule's hydrogen-bonding capacity, affinity for metals, and overall proteolytic stability . Thioamide-containing compounds have demonstrated profound biological activities and are found in several approved therapeutics and clinical candidates, such as the anticancer drug tioguanine and the antitubercular prodrug ethionamide . Research into analogous compounds highlights the potential of this chemotype. Thioamide derivatives have been successfully developed as potent inhibitors of histone methyltransferase ASH1L, a validated target in hematologic and solid tumors . Furthermore, metal complexes incorporating thiosemicarbazone ligands, which share functional similarities with the carbothioamide group, have shown remarkable antiproliferative activity by inducing cell cycle arrest and promoting apoptosis in cancer cell lines . The 2,6-dimethylpyridine subunit provides a sterically defined and metabolically robust framework for interaction with biological targets. This combination of features makes this compound a versatile and promising building block for researchers designing new small-molecule inhibitors and probing novel mechanisms of action in oncology and beyond.

Properties

CAS No.

80653-65-2

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

2,6-dimethylpyridine-4-carbothioamide

InChI

InChI=1S/C8H10N2S/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11)

InChI Key

MRWBYEDZYCCCMU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)C)C(=S)N

Isomeric SMILES

CC1=CC(=CC(=N1)C)C(=N)S

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=N)S

Synonyms

2,6-Dimethylthio-isonicotinamide

Origin of Product

United States

Q & A

What spectroscopic methods are recommended for characterizing 2,6-Dimethyl-4-pyridinecarbothioamide?

Basic
For structural confirmation, employ 1H and 13C NMR to assign proton and carbon environments, focusing on the deshielded protons adjacent to the thioamide group. IR spectroscopy (C=S stretch at ~1050–1250 cm⁻¹) is critical for identifying the thioamide functionality. HPLC-UV (using acetonitrile (ACN)/water with 0.1% trifluoroacetic acid (TFA) as mobile phase) ensures purity assessment .

How can researchers optimize synthetic routes for this compound?

Advanced
Thionation of the precursor carboxamide using Lawesson’s reagent or P₄S₁₀ under inert conditions is a key step. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize solvent polarity (e.g., toluene or dichloromethane). For purification, use gradient column chromatography (e.g., methanol/dichloromethane) to isolate the product from unreacted starting materials or over-thionated by-products .

How to resolve discrepancies between mass spectrometry (MS) and elemental analysis data?

Advanced
Cross-validate with high-resolution MS (HRMS) to confirm molecular ion peaks and rule out adducts. Repeat elemental analysis under controlled conditions (e.g., dry sample, calibrated instruments). Check for solvent residues (e.g., ACN, TFA) that may skew results, as noted in analytical protocols for similar heterocycles .

What safety protocols are critical when handling this compound?

Basic
Follow general pyridine derivative safety guidelines: use fume hoods , nitrile gloves , and lab coats . Avoid inhalation and skin contact. Refer to safety data sheets for structurally related compounds (e.g., pyridinecarboxamides in ) for spill management and disposal .

How to address tautomerism-induced ambiguities in NMR spectra?

Advanced
Perform variable-temperature NMR (e.g., 25°C to −40°C) to slow tautomeric interconversion. Use 2D NMR techniques (HSQC, HMBC) to assign exchangeable protons. Compare with literature data for analogous thioamides (e.g., pyrimidine derivatives in ) to predict tautomeric equilibria .

What strategies mitigate low yields during thiocyanation?

Advanced
Optimize reagent stoichiometry (e.g., 1.2–1.5 equivalents of Lawesson’s reagent) and reaction time (monitored via HPLC ). Consider catalytic additives (e.g., triethylamine (TEA)) to enhance reactivity. Use HATU-mediated coupling (as in ) for intermediates prone to degradation .

How to identify and quantify synthetic impurities?

Advanced
Employ LC-MS with a C18 column (ACN/water + 0.1% formic acid (FA)) to separate impurities. Compare retention times and fragmentation patterns with synthetic by-products (e.g., carboxamide precursors). 1H NMR integration quantifies dominant species, while DOSY NMR distinguishes oligomeric impurities .

What validation methods ensure biological assay reproducibility?

Advanced
Use positive controls (e.g., known enzyme inhibitors) and validate compound stability under assay conditions (pH, temperature) via HPLC at timed intervals. Replicate dose-response curves in triplicate and apply statistical models (e.g., ANOVA) to account for batch-to-batch variability .

How to interpret conflicting solubility data in different solvents?

Basic
Characterize solubility empirically using UV-Vis spectroscopy (λmax ~270 nm for pyridine derivatives). Test solvents like DMSO, ethanol (EtOH), and ACN, noting temperature dependence. Reference solubility profiles of structurally similar compounds (e.g., aminopyrimidines in ) for guidance .

What computational tools aid in predicting reactivity?

Advanced
Apply DFT calculations (e.g., Gaussian 16) to model thioamide resonance structures and predict electrophilic/nucleophilic sites. Compare with experimental Hammett constants for substituent effects. Validate using molecular docking for target-binding studies .

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